

Repurposing Closantel: A Technical Guide to its Potential Antiviral and Anticancer Applications

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Compound of Interest

Compound Name: *Closantel*

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Executive Summary

Closantel, a salicylanilide anthelmintic agent widely used in veterinary medicine, is emerging as a compelling candidate for drug repurposing in oncology and virology. Its primary mechanism of action, the uncoupling of mitochondrial oxidative phosphorylation, disrupts cellular energy metabolism, a pathway critical for both rapidly proliferating cancer cells and viral replication. Preclinical evidence demonstrates its potent anti-angiogenic and anticancer effects in various models. Furthermore, recent studies have highlighted its capacity to inhibit viral replication, specifically against Canine Parvovirus, indicating a broader therapeutic potential. This technical guide provides a comprehensive overview of the current research, detailing **Closantel**'s mechanisms of action, summarizing key quantitative efficacy data, and presenting detailed experimental protocols to facilitate further investigation into its therapeutic applications.

Anticancer Applications of Closantel

The therapeutic rationale for repurposing **Closantel** in oncology is primarily based on its ability to interfere with metabolic and signaling pathways that are fundamental to tumor growth, proliferation, and survival.

Mechanisms of Anticancer Activity

Closantel exerts its anticancer effects through several distinct but interconnected mechanisms:

- **Mitochondrial Uncoupling:** As a protonophore, **Closantel** transports protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis.[1] This uncoupling of oxidative phosphorylation leads to a severe depletion of cellular ATP, inducing metabolic stress and triggering apoptosis in cancer cells, which have high energy demands.[1]
- **Anti-Angiogenesis:** **Closantel** has been shown to potently inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[2] It suppresses the development of intersegmental and subintestinal vessels in zebrafish models.[2]
- **Inhibition of Taspase1:** **Closantel** acts as a noncovalent, allosteric inhibitor of Taspase1, a threonine endopeptidase that is overexpressed in many cancers and is involved in activating key oncogenic proteins.[3]
- **Modulation of Signaling Pathways:** While direct evidence for **Closantel** is still emerging, related salicylanilides are known to inhibit critical oncogenic signaling pathways such as STAT3 and Wnt/ β -catenin.[1][4] These pathways regulate gene expression involved in proliferation, survival, and differentiation.

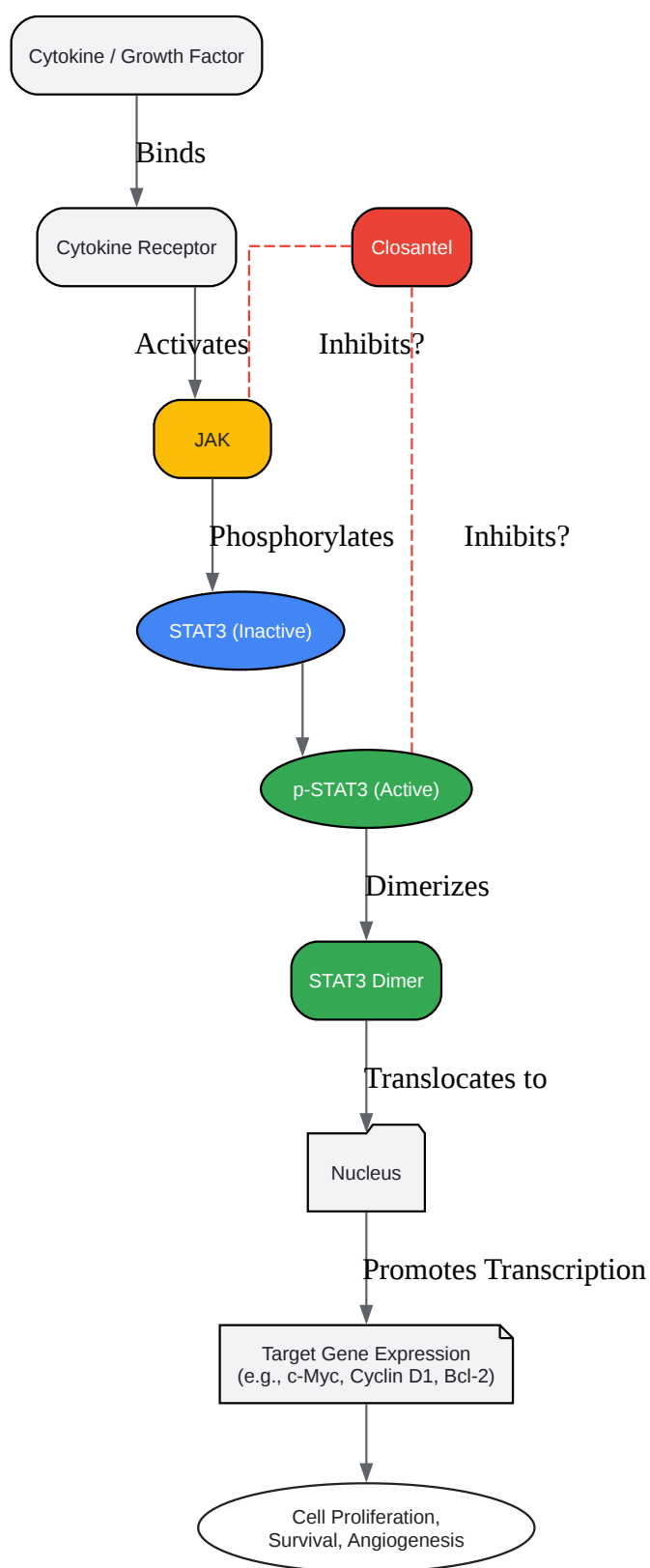
Quantitative Data: Preclinical Anticancer Efficacy

The following table summarizes the available quantitative data on **Closantel**'s anticancer and anti-angiogenic activity. Note: Comprehensive IC50 data across a wide panel of human cancer cell lines is not readily available in the public domain and represents a key area for future research.

Assay Type	Model System	Target	IC50 / EC50	Reference
Anti-Angiogenesis	Zebrafish (Tg(fli1a:EGFP))	Intersegmental Vessels	1.69 μ M	[2]
Anti-Angiogenesis	Zebrafish (Tg(fli1a:EGFP))	Subintestinal Vessels	1.45 μ M	[2]
Enzyme Inhibition	HTRF Reporter Assay	Human Taspase1	1.6 μ M	[3]

Visualizing the Mechanisms: Signaling Pathways

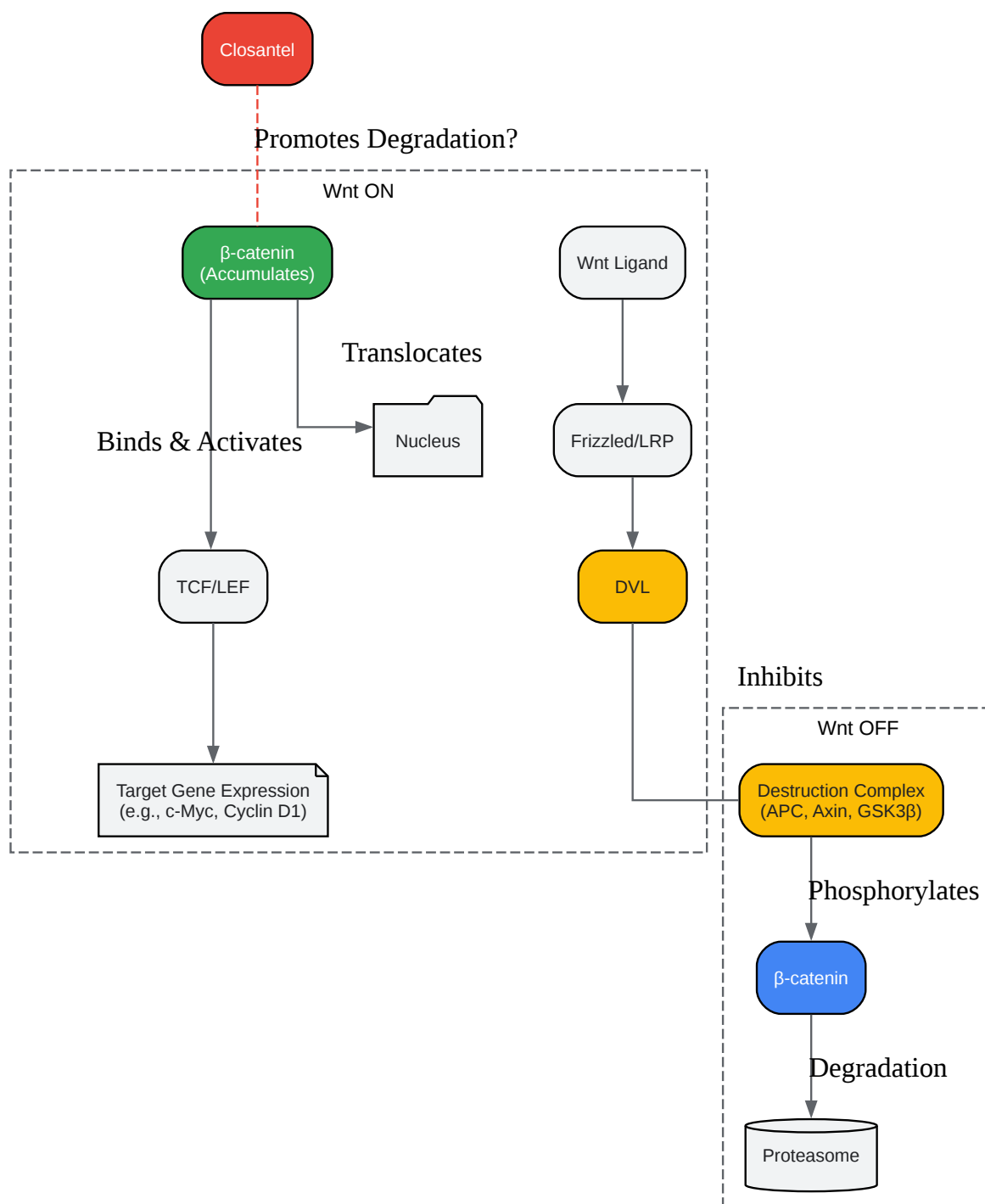
The STAT3 pathway is a key regulator of cell proliferation and survival. **Closantel**, as a salicylanilide, may indirectly inhibit this pathway by disrupting cellular energy homeostasis or by other, more direct means that require further investigation.



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Caption: Hypothetical inhibition of the JAK-STAT3 pathway by **Closantel**.

Aberrant Wnt signaling leads to the accumulation of β -catenin, which drives the transcription of oncogenes. Salicylanilides may interfere with this pathway, preventing β -catenin accumulation.



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Caption: Hypothetical disruption of the Wnt/ β -catenin pathway by **Closantel**.

Antiviral Applications of Closantel

The repurposing of anthelmintics for antiviral therapy is a growing area of interest. **Closantel**'s ability to disrupt host cell energy metabolism presents a broad-spectrum antiviral strategy, as viruses are entirely dependent on host cell resources for replication.

Mechanism of Antiviral Activity

The primary proposed antiviral mechanism is the disruption of host cell energy supply through mitochondrial uncoupling, thereby creating an energy-deprived environment that is non-conducive to viral replication. Additionally, studies on Canine Parvovirus (CPV) suggest a more specific action:

- **Inhibition of Early Viral Replication:** Time-of-addition assays show that **Closantel** is most effective when administered before or during the early stages of infection, indicating that it likely interferes with early processes in the viral replication cycle post-entry.[\[5\]](#)[\[6\]](#)

Quantitative Data: Preclinical Antiviral Efficacy

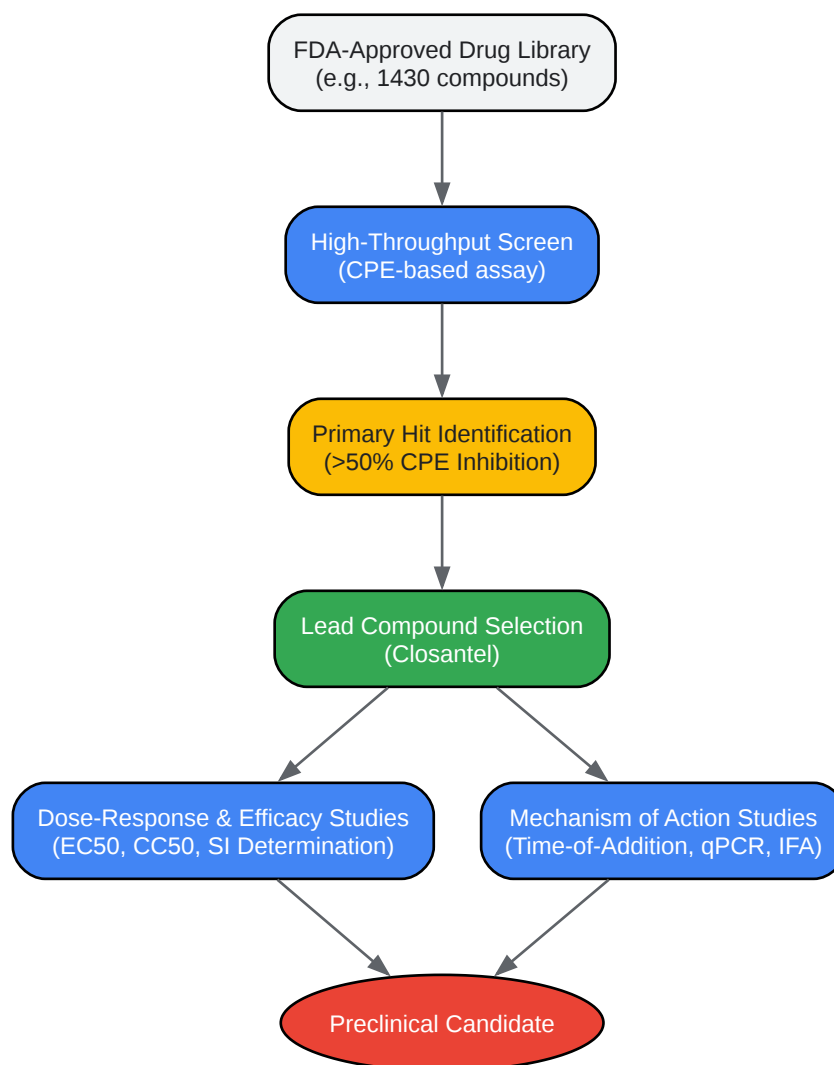
The following table summarizes the in vitro efficacy of **Closantel** against Canine Parvovirus (CPV-2).

Virus	Cell Line	Parameter	Value	Reference
Canine Parvovirus (CPV-2)	Feline kidney (F81)	EC50	7.77 μ M	[7]
Canine Parvovirus (CPV-2)	Feline kidney (F81)	CC50	121.00 μ M	[5]
Canine Parvovirus (CPV-2)	Feline kidney (F81)	Selectivity Index (SI)	15.57	[5]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Visualizing the Workflow: Antiviral Drug Discovery

The identification of **Closantel**'s anti-CPV activity is a prime example of a drug repurposing workflow.



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Caption: Drug repurposing workflow for identifying antiviral candidates.

Detailed Experimental Protocols

Protocol: Cancer Cell Viability (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Closantel** on cancer cell lines and determine its IC50 value.

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- **Closantel** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader (absorbance at 570 nm)

Procedure:

- **Cell Seeding:** Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 μ L of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]
- **Compound Treatment:** Prepare serial dilutions of **Closantel** in culture medium. Remove the old medium from the plate and add 100 μ L of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
- **MTT Addition:** After incubation, add 10 μ L of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[9] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[7\]](#)
- Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of \sim 630 nm can be used to reduce background noise.[\[7\]](#)
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the **Closantel** concentration and use a non-linear regression model to determine the IC50 value.

Protocol: Zebrafish Anti-Angiogenesis Assay

This in vivo assay is used to evaluate the anti-angiogenic potential of **Closantel**.

Materials:

- Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1a:EGFP) or Tg(kdr1:EGFP))[\[2\]](#)[\[10\]](#)
- Zebrafish embryo medium (E3)
- **Closantel** stock solution (in DMSO)
- 96-well optical-bottom plates
- Stereomicroscope with fluorescence capability
- Image analysis software (e.g., ImageJ)

Procedure:

- Embryo Collection: Set up natural mating pairs of adult transgenic zebrafish. Collect embryos and raise them in E3 medium at 28.5°C.
- Dechoriation: At approximately 24 hours post-fertilization (hpf), enzymatically or manually dechorionate the embryos.

- **Compound Exposure:** Arrange the dechorionated embryos in a 96-well plate (one embryo per well) containing E3 medium. Add **Closantel** at various final concentrations (e.g., 0.5 μ M to 10 μ M). Include a vehicle control (DMSO).
- **Incubation:** Incubate the plate at 28.5°C for 24-48 hours.
- **Anesthetization and Imaging:** At 48-72 hpf, anesthetize the embryos in the wells (e.g., with tricaine). Capture lateral-view fluorescence images of the trunk and tail region of each embryo, focusing on the intersegmental vessels (ISVs).^[11]
- **Data Analysis:** Quantify the extent of angiogenesis by measuring the total length or number of complete ISVs per embryo using image analysis software. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration.^[2]

Conclusion and Future Directions

Closantel demonstrates significant, quantifiable preclinical activity as both an anticancer and antiviral agent. Its well-established safety profile in veterinary medicine and its unique mechanism of action make it a strong candidate for repurposing.

Future research should focus on:

- **Anticancer:**
 - Systematic screening of **Closantel** against a broad panel of NCI-60 or similar human cancer cell lines to establish a comprehensive IC50 profile.
 - In vivo studies in rodent xenograft models to validate the efficacy observed in zebrafish.
 - Direct investigation into **Closantel**'s effects on key signaling pathways like STAT3, Wnt, and PI3K/Akt to confirm the mechanisms of action.
- **Antiviral:**
 - Screening **Closantel** against a wider range of viruses, particularly RNA viruses like influenza and coronaviruses, where metabolic disruption could be a viable therapeutic strategy.

- Elucidating the specific step of the viral life cycle that is inhibited by **Closantel**.
- In vivo efficacy studies in relevant animal models of viral infection.

The continued investigation of this repurposed drug holds the potential to expedite the development of new, cost-effective therapies for challenging diseases.

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